molecular formula C18H21NO6 B11071126 2-(2-methoxyphenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(2-methoxyphenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11071126
M. Wt: 347.4 g/mol
InChI Key: LJYMSZDEQNWJGK-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of methoxy groups attached to phenyl rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 2-methoxyphenol with 3,4,5-trimethoxyaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an amide bond between the acetic anhydride and the amine group of 3,4,5-trimethoxyaniline, followed by the substitution of the phenoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The methoxy groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of both 2-methoxyphenoxy and 3,4,5-trimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C18H21NO6/c1-21-13-7-5-6-8-14(13)25-11-17(20)19-12-9-15(22-2)18(24-4)16(10-12)23-3/h5-10H,11H2,1-4H3,(H,19,20)

InChI Key

LJYMSZDEQNWJGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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